3-(3-Methylphenyl)Piperidine Hydrochloride

Dopamine Receptor Selectivity 3-Arylpiperidine

In CNS drug discovery, using incorrect positional isomers of arylpiperidines can derail SAR programs via off-target pharmacology. 3-(3-Methylphenyl)piperidine HCl (CAS 1184977-99-8) provides a validated 3-arylpiperidine scaffold for dopamine D2 and NK1 receptor programs. • D2 Ki 42 nM with >238-fold selectivity over D1 (N-n-propyl derivative). • Conformationally characterized for NK1 antagonist design with favorable in vivo PK. • Guaranteed 3-substitution ensures alignment with published SAR.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 1184977-99-8
Cat. No. B1521090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)Piperidine Hydrochloride
CAS1184977-99-8
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CCCNC2.Cl
InChIInChI=1S/C12H17N.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12;/h2,4-5,8,12-13H,3,6-7,9H2,1H3;1H
InChIKeyXKIWGWVSBLGDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylphenyl)Piperidine HCl for Pharmaceutical R&D


3-(3-Methylphenyl)piperidine hydrochloride (CAS 1184977-99-8) is a substituted 3-phenylpiperidine derivative, existing as a racemic mixture with molecular formula C12H18ClN and molecular weight 211.73 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, particularly within the 3-arylpiperidine class, which has been extensively explored for developing ligands targeting dopamine receptors and neurokinin-1 (NK1) receptors [1]. Its procurement value lies not in general piperidine characteristics but in specific substitution patterns that modulate receptor binding profiles and conformational properties critical for structure-activity relationship (SAR) studies.

Why Substituting 3-(3-Methylphenyl)Piperidine HCl Fails


The 3-arylpiperidine class exhibits pronounced substituent-dependent pharmacology, wherein even minor modifications to the aryl ring dramatically alter receptor selectivity, binding affinity, and conformational behavior. Direct comparative studies have demonstrated that the presence and position of a methyl group on the phenyl ring critically influence D2 dopamine receptor binding—N-n-propyl-3-m-tolyl-piperidine exhibits a Ki of 42 nM at the D2 receptor while displaying >10,000 nM at the D1 receptor, a selectivity profile that differs markedly from other 3-aryl analogs [1]. Furthermore, conformation studies of gem-disubstituted methylphenylpiperidines reveal that the 3-methylphenyl substitution pattern imparts distinct conformational constraints that directly impact the design and optimization of NK1 antagonists, leading to the successful development of potent compounds with favorable in vivo pharmacokinetic profiles [2]. Generic substitution with unsubstituted phenyl, 4-methylphenyl, or methoxy analogs would alter these critical SAR parameters, rendering cross-study comparisons invalid and potentially derailing lead optimization programs. The specific 3-methylphenyl substitution therefore represents a non-interchangeable research tool for programs targeting defined receptor selectivity and conformational SAR exploration.

3-(3-Methylphenyl)Piperidine HCl vs. In-Class Analogs


D2 Receptor Affinity and D1/D2 Selectivity

The N-n-propyl derivative of 3-(3-methylphenyl)piperidine (1-propyl-3-m-tolyl-piperidine hydrochloride) exhibits a Ki of 42 nM at the bovine D2 dopamine receptor (high-affinity site) using [3H]YM-09151-2 radioligand binding, while demonstrating negligible affinity (Ki > 10,000 nM) at the D1 receptor using [3H]SCH-23390 [1]. This contrasts with structurally related 3-arylpiperidines bearing alternative aryl substitutions, which in parallel studies exhibited moderate competition (e.g., 1,4-dihydroxyquinoxaline-2,3-dione derivatives and 2-dihalomethylbenzimidazole ligands) or no binding affinity at D1 and 5-HT1A receptors [2]. The >238-fold selectivity for D2 over D1 represents a quantifiable differentiation that informs receptor subtype targeting in antipsychotic and Parkinson's disease research programs.

Dopamine Receptor Selectivity 3-Arylpiperidine D2 Receptor

Conformational Constraints in NK1 Antagonist Design

Systematic conformational studies of gem-disubstituted methylphenylpiperidines, including 3-(3-methylphenyl)piperidine derivatives, identified specific stereoelectronic constraints that directly informed the re-design of NK1 antagonists [1]. The 3-methylphenyl substitution pattern imparts distinct conformational preferences compared to unsubstituted phenyl or alternative substitution positions, enabling the rational design of conformationally rigidified analogs. This work culminated in the efficient synthesis of a potent NK1 antagonist demonstrating excellent in vivo activity and favorable pharmacokinetic profiles in both rodent and monkey models [1]. The conformational insights derived from the 3-methylphenyl scaffold are not transferable to other positional isomers (e.g., 4-methylphenylpiperidines) due to fundamentally different rotational barriers and steric interactions.

NK1 Antagonist Conformational Analysis Gem-Disubstituted Piperidine Drug Design

Positional Isomer Receptor Pharmacology Comparison

3-(3-Methylphenyl)piperidine hydrochloride (CAS 1184977-99-8) and 4-(3-methylphenyl)piperidine hydrochloride (CAS 80120-03-2) are constitutionally isomeric but fundamentally non-interchangeable scaffolds. The 3-substituted piperidine positions the aryl group at a site that has been extensively validated in dopaminergic and NK1 ligand design, with well-characterized SAR [1][2]. In contrast, 4-arylpiperidines exhibit distinct pharmacological profiles, prominently featuring in opioid receptor pharmacology (e.g., meperidine analogs) and as narcotic antagonists [3]. Literature analysis reveals no significant overlap in validated target classes: 3-arylpiperidines dominate dopamine and NK1 research, while 4-arylpiperidines are primarily associated with opioid and analgesic applications. This target-class divergence is further substantiated by structure-activity relationship studies in the 4-phenylpiperidine series demonstrating the critical importance of 3-methyl substitution for narcotic antagonist properties—a SAR feature absent in 3-arylpiperidine scaffolds [3].

Positional Isomer Piperidine Substitution Medicinal Chemistry Scaffold SAR

Applications of 3-(3-Methylphenyl)Piperidine HCl


D2 Receptor Ligand Development and SAR Expansion

3-(3-Methylphenyl)piperidine hydrochloride serves as a validated starting scaffold for the design and synthesis of dopamine D2 receptor-preferring ligands. As demonstrated by the N-n-propyl derivative exhibiting a Ki of 42 nM at D2 with >238-fold selectivity over D1 [1], this scaffold provides a well-characterized foundation for lead optimization programs targeting antipsychotic agents or therapeutic modulators of dopaminergic signaling. Researchers seeking to expand structure-activity relationships around the 3-arylpiperidine chemotype should procure this specific positional isomer to ensure comparability with existing literature data and to leverage established synthetic routes toward N-alkylated and functionalized derivatives [2].

NK1 Antagonist Design and Optimization

The 3-(3-methylphenyl)piperidine scaffold has been validated through conformational analysis as a critical intermediate for the design of potent NK1 antagonists with favorable in vivo pharmacokinetics [3]. Procurement of this specific compound enables medicinal chemistry teams to access the conformational space characterized by Xiao et al., wherein gem-disubstituted methylphenylpiperidines exhibit distinct stereoelectronic properties essential for NK1 receptor binding. Substitution with alternative positional isomers or unsubstituted phenyl analogs would invalidate the conformational SAR established in this work, potentially derailing lead optimization efforts that rely on these specific structural constraints.

Dopaminergic vs. Opioid Pharmacology Differentiation

For research programs requiring unambiguous delineation between 3-arylpiperidine (dopamine/NK1-targeting) and 4-arylpiperidine (opioid-targeting) pharmacology, 3-(3-methylphenyl)piperidine hydrochloride provides a definitive scaffold for the former class [2][4]. Procurement of the correct positional isomer ensures that SAR studies and biological evaluations align with the appropriate target class validation, avoiding the confounding effects that would arise from using 4-substituted isomers in dopamine receptor programs or vice versa. This distinction is particularly critical in CNS drug discovery where receptor selectivity and off-target profiling are paramount.

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